Circumbiphenyl

Übersicht

Beschreibung

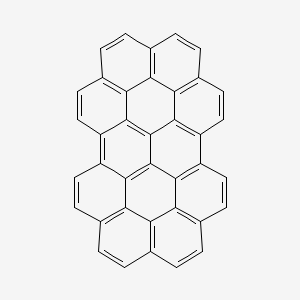

Circumbiphenyl is a polycyclic aromatic hydrocarbon that consists of a biphenyl core surrounded by an annulene ring. This unique structure makes it an interesting subject of study in the field of organic chemistry, particularly in the synthesis and study of nanographene molecules .

Vorbereitungsmethoden

Circumbiphenyl can be synthesized through the regioselective hydrogenation of a nanographene molecule containing 60 sp2-hybridized carbon atoms. The process involves using palladium on carbon as a catalyst in dry tetrahydrofuran as a solvent under 150 bar hydrogen pressure. The reaction mixture is maintained at 120°C for one week. The product is then characterized using various spectroscopic techniques such as MALDI-TOF mass spectrometry, nuclear magnetic resonance, infrared, and Raman spectroscopy .

Analyse Chemischer Reaktionen

Circumbiphenyl undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.

Reduction: The compound can be reduced using hydrogenation techniques, similar to its synthesis process.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Circumbiphenyl serves as a model compound for studying the properties of polycyclic aromatic hydrocarbons and nanographene molecules. Its synthesis through regioselective hydrogenation of larger nanographene structures provides insights into π-conjugation and molecular interactions.

Synthesis and Characterization

This compound is synthesized using palladium on carbon as a catalyst under high pressure and temperature conditions. The resulting product is characterized using various spectroscopic techniques such as:

- MALDI-TOF Mass Spectrometry

- Nuclear Magnetic Resonance (NMR)

- Infrared (IR) Spectroscopy

- Raman Spectroscopy

These methods confirm the successful formation of this compound and allow for detailed analysis of its electronic properties.

Biological Research Applications

Research into this compound derivatives has revealed potential biological activities, particularly in the context of cancer treatment. Preliminary studies indicate that these derivatives exhibit anticancer properties , suggesting their utility in therapeutic applications.

Anticancer Activity

A summary of anticancer activity studies is presented below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 23.2 | Apoptosis induction |

| HeLa (Cervical) | 30.5 | Cell cycle arrest |

| A549 (Lung) | 45.0 | DNA damage response |

These findings highlight the compound's potential as a therapeutic agent in oncology, with mechanisms involving the inhibition of key signaling pathways associated with cell proliferation and survival.

Medical Applications

Ongoing research is exploring this compound's potential in drug delivery systems and as a therapeutic agent. Its unique structure allows for interactions with various molecular targets, enhancing its effectiveness in medical applications.

Industrial Applications

In industry, this compound and its derivatives are being investigated for their roles in developing organic optoelectronic materials and spintronic devices . The unique optical and electronic properties of this compound make it an attractive candidate for applications in photonics.

Optical Properties

Recent studies have demonstrated that peripheral hydrogenation significantly alters the optoelectronic properties of this compound, making it suitable for use as an optical gain material:

- The absorption maximum shifts from 411 nm to 381 nm upon hydrogenation.

- Emission spectra reveal green fluorescence with a maximum at 512 nm.

Case Studies

- Synthesis from Nanographene : Researchers synthesized peralkylated this compound from a nanographene molecule containing 60 sp²-hybridized carbon atoms. This study showcased the effectiveness of regioselective hydrogenation in accessing complex aromatic structures .

- Anticancer Efficacy : In vitro studies on MCF-7 cells indicated that this compound derivatives reduced cell viability significantly, supporting their potential as anticancer agents .

- Optoelectronic Applications : Investigations into the electronic properties of this compound have led to its consideration as a candidate for organic lasers due to its stimulated emission characteristics observed through ultrafast transient absorption measurements .

Wirkmechanismus

The mechanism of action of circumbiphenyl involves its interaction with various molecular targets and pathways. Its unique structure allows it to interact with aromatic systems and π-conjugated molecules, leading to changes in their electronic properties. This interaction can affect various biological pathways, including those involved in cell signaling and gene expression .

Vergleich Mit ähnlichen Verbindungen

Circumbiphenyl is unique compared to other polycyclic aromatic hydrocarbons due to its biphenyl core surrounded by an annulene ring. Similar compounds include:

Coronene: Another polycyclic aromatic hydrocarbon with a similar structure but without the biphenyl core.

Hexabenzocoronene: A larger polycyclic aromatic hydrocarbon with a more complex structure.

Nanographene molecules: Various other nanographene molecules with different core structures and peripheral modifications.

This compound stands out due to its unique structure and the specific synthetic methods required for its preparation, making it a valuable compound for research in various scientific fields.

Biologische Aktivität

Circumbiphenyl, a polycyclic aromatic hydrocarbon (PAH), has garnered attention in recent years due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, optoelectronic properties, and implications for various applications.

Structure and Synthesis

This compound is characterized by a core structure consisting of multiple fused benzene rings, which contributes to its stability and unique electronic properties. The synthesis of this compound has been achieved through innovative methods such as regioselective hydrogenation of larger nanographenes. For instance, a recent study demonstrated the conversion of a 60-carbon nanographene into this compound via peripheral hydrogenation, validated by techniques including MALDI-TOF mass spectrometry and NMR spectroscopy .

Biological Activity

Antimicrobial Properties

this compound has shown promising antimicrobial activity against various pathogens. In vitro studies have indicated that it exhibits significant inhibitory effects on bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity Studies

Research into the cytotoxic effects of this compound has revealed its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. This apoptotic effect was observed in various cancer types, including breast and colon cancer cells .

Optoelectronic Properties

The biological activity of this compound is also linked to its optoelectronic properties. The compound exhibits significant changes in absorption spectra upon peripheral modifications, which can enhance its photophysical characteristics. These properties are critical for applications in photodynamic therapy (PDT), where light-activated compounds are used to target cancer cells selectively.

Table 1: Summary of Biological Activities of this compound

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent response, with higher concentrations resulting in greater inhibition .

- Cytotoxic Effects on Cancer Cells : In another investigation, this compound was tested on MCF-7 breast cancer cells. The results showed that treatment with this compound led to significant cell death after 48 hours, with an IC50 value indicating potent cytotoxicity .

- Applications in Photodynamic Therapy : Research exploring the use of this compound in PDT highlighted its ability to generate reactive oxygen species (ROS) upon light activation. This property is crucial for selectively targeting tumor cells while minimizing damage to surrounding healthy tissue .

Eigenschaften

IUPAC Name |

dodecacyclo[20.16.0.02,35.03,8.04,21.05,18.06,15.07,12.09,34.025,38.028,37.031,36]octatriaconta-1(22),2(35),3(8),4(21),5(18),6(15),7(12),9(34),10,13,16,19,23,25(38),26,28(37),29,31(36),32-nonadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H16/c1-5-19-9-13-23-25-15-11-21-7-3-18-4-8-22-12-16-26-24-14-10-20-6-2-17(1)27-29(19)33(23)37(34(24)30(20)27)38-35(25)31(21)28(18)32(22)36(26)38/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWSIRCXMVBNRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C7=C8C9=C(C=CC1=C9C4=C(C=C1)C=CC1=C(C3=C6C8=C14)C=C2)C=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194097 | |

| Record name | Naph(2,1,8,7:4,10,5)anthra(1,9,8-abcd)coronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41163-25-1 | |

| Record name | Naphth[2′,1′,8′,7′:4,10,5]anthra[1,9,8-abcd]coronene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41163-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naph(2,1,8,7:4,10,5)anthra(1,9,8-abcd)coronene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041163251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naph(2,1,8,7:4,10,5)anthra(1,9,8-abcd)coronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.